molecular formula C15H12O5 B1676961 Naringenin CAS No. 480-41-1

Naringenin

Cat. No. B1676961
CAS RN: 480-41-1
M. Wt: 272.25 g/mol
InChI Key: FTVWIRXFELQLPI-ZDUSSCGKSA-N
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Description

Naringenin is a flavanone from the flavonoid group of polyphenols and is commonly found in a variety of citrus fruits and is the predominant flavonone in grapefruit . It has demonstrated numerous biological activities, including anti-inflammatory properties, antioxidant activity, and skin healing . It is used as a cosmetic ingredient and dietary supplement .


Synthesis Analysis

Naringenin has been produced de novo in engineered strains . A practical synthesis of naringenin has also been reported . Bioinformatic analysis of genes putatively encoding naringenin biosynthetic enzymes has been performed .


Molecular Structure Analysis

Naringenin has the skeleton structure of a flavanone with three hydroxy groups at the 4′, 5, and 7 carbons . It may be found both in the aglycol form, naringenin, or in its glycosidic form, naringin, which has the addition of the disaccharide neohesperidose attached via a glycosidic linkage at carbon 7 . Theoretical and experimental results on the molecular structure of naringenin have been reported .


Chemical Reactions Analysis

The analysis of the naringenin chalcone–naringenin cyclization–isomerization reaction and the formation of homodimers and heterodimers have been performed within a DFT framework . The presence of H-bonded water networks is mandatory to make the cyclization energetically suitable .


Physical And Chemical Properties Analysis

Naringenin has a chemical formula of C15H12O5 and a molar mass of 272.256 g·mol −1 . It has a melting point of 251 °C (484 °F; 524 K) and a solubility in water of 475 mg/L .

Scientific Research Applications

Anticancer Potential

Naringenin, a naturally occurring flavanone found in citrus and grapefruits, has been identified as a promising therapeutic agent for cancer management. It demonstrates remarkable anti-cancer activity by inhibiting various molecular targets and pathways involved in carcinogenesis. These include ABCG2/P-gp/BCRP, 5a-reductase, 17-bhydroxysteroid dehydrogenase, aromatase, proteasome, HDAC/Situin-1, VEGF, VEGFR-2 kinase, MMP-2/9, JAK/STAT signaling pathways, and others. The detailed studies on its biosynthesis, molecular targets, mechanisms of action, and structure-activity relationships suggest that naringenin and its derivatives could be effectively used in cancer therapy (Prakash et al., 2021).

Therapeutic Agent for Neurodegenerative Diseases

Naringenin has shown potential as a therapeutic agent for neurodegenerative disorders like Alzheimer's and Parkinson's disease. Its biological activities, such as antioxidant, anti-proliferative, and anti-inflammatory properties, contribute to its effectiveness in treating these diseases. Naringenin targets multiple signaling pathways and mitigates the severity of neurodegenerative diseases by its antioxidant effects (Goyal et al., 2022).

Prevention and Treatment of Obesity-related Diseases

In studies related to obesity and diabetes mellitus, naringenin has shown anti-diabetic effects by regulating inflammation pathways involvingadipocytes and adipose tissue. It also interacts with anti-diabetic drugs, suggesting its usefulness in treating obesity-related diseases. These studies emphasize the potential of naringenin in preventing and treating diseases associated with obesity and inflammation, though further clinical trials are required for conclusive evidence (Yoshida, 2021).

Clinical Trials and Pharmacokinetics

Naringenin's clinical relevance is explored in various studies, focusing on its bioavailability and cardioprotective action. Most of these studies are conducted on patients with conditions like hypercholesterolemia and overweight, with doses ranging from 600 to 800 μM/day. These studies highlight naringenin's potential in improving endothelial function and its broader therapeutic applications, though further research is encouraged to enhance its clinical formulations and delivery methods (Salehi et al., 2019).

Immunomodulatory Effects

Naringenin is identified as a potential immunomodulator in therapeutic applications. Studies using cell culture systems and animal models have demonstrated its ability to inhibit inflammatory responses in various cell types and treat inflammation-related disorders like sepsis, hepatitis, fibrosis, and cancer. Its unique mechanism involves both transcriptional and post-transcriptional suppression of inflammatory cytokine production, suggesting its role as a novel anti-inflammatory agent (Zeng et al., 2018).

Antioxidant Properties in Oxidative Stress Disorders

Naringenin exhibits significant antioxidant properties, particularly effective in chronic diseases such as cardiovascular, neurodegenerative, diabetes, pulmonary, cancer, and nephropathy. It functions by reducing free radicals and enhancing antioxidants like superoxide dismutase (SOD), catalase, and glutathione (GSH). This review highlights naringenin's potential as an oxidative stress reliever and its prophylactic role in treating various oxidative stress disorders (Zaidun et al., 2018).

Safety And Hazards

Naringenin should be used in a well-ventilated area and contact with eyes, skin, and clothing should be avoided . It should not be inhaled and dust formation should be avoided . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Naringenin has shown potential in improving the survival rate of skin flap and is gradually becoming a hot spot for research . It may become the future development direction for the treatment of flap necrosis .

properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWIRXFELQLPI-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022392
Record name Naringenin
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Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naringenin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Naringenin

CAS RN

480-41-1
Record name Naringenin
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Record name Naringenin
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Record name Naringenin
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Record name (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
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Record name NARINGENIN
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Record name Naringenin
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URL http://www.hmdb.ca/metabolites/HMDB0002670
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

251 °C
Record name Naringenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03467
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naringenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82,000
Citations
W Zeng, L Jin, F Zhang, C Zhang, W Liang - Pharmacological research, 2018 - Elsevier
… Therefore, naringenin may provide modality for the development of … naringenin acts in cells and animal models. Particularly, we will discuss the anti-inflammatory activities of naringenin …
Number of citations: 197 www.sciencedirect.com
B Salehi, PVT Fokou, M Sharifi-Rad, P Zucca… - Pharmaceuticals, 2019 - mdpi.com
… cerevisiae engineered to produce naringenin, solely from glucose using specific naringenin … the naringenin pathway, providing a metabolic chassis for large amounts of naringenin …
Number of citations: 541 www.mdpi.com
S Kiran, P Rohini, P Bhagyasree - Journal of Pharmacognosy …, 2017 - phytojournal.com
… of naringenin are also found in tomatoes and tomato-based products. Fresh tomatoes, especially tomato skin, also contain naringenin chalcone, which is converted to naringenin during …
Number of citations: 113 www.phytojournal.com
MF Ruh, T Zacharewski, K Connor, J Howell… - Biochemical …, 1995 - Elsevier
… , naringenin exhibited weak estrogenic activity. In cells cotreated with 0.1 or 1.0 pM naringenin plus I nM E2, naringenin … The results of these studies confirmed that naringenin is a weak …
Number of citations: 177 www.sciencedirect.com
E Hernández-Aquino, P Muriel - World journal of gastroenterology, 2018 - ncbi.nlm.nih.gov
… Naringenin is safe and acts by targeting multiple proteins. However, it possesses low … been developed to improve naringenin bioavailability. We conclude that naringenin should be …
Number of citations: 271 www.ncbi.nlm.nih.gov
IE Orhan, SF Nabavi, M Daglia… - Current …, 2015 - ingentaconnect.com
… A plethora of evidences ascribes to naringenin antiatherosclerotic effects. Naringenin … data on the anti-atherosclerotic effects of naringenin and its possible mechanisms of action. …
Number of citations: 106 www.ingentaconnect.com
K Patel, GK Singh, DK Patel - Chinese journal of integrative medicine, 2018 - Springer
… Naringenin belongs to the flavanones and is mainly found in … Naringenin is used for the treatments of osteoporosis, cancer … and analytical aspects of naringenin have been presented, …
Number of citations: 200 link.springer.com
FA Pinho-Ribeiro, AC Zarpelon, V Fattori… - …, 2016 - Elsevier
… Despite its well known anti-inflammatory activity, the benefits of using naringenin to reduce inflammatory pain is still unknown. In this study, we investigated the effects of naringenin …
Number of citations: 151 www.sciencedirect.com
R Joshi, YA Kulkarni, S Wairkar - Life sciences, 2018 - Elsevier
… Naringenin describing its structure, physicochemical properties and its therapeutic use in different diseases. This review provides highlights of Naringenin … mechanisms of Naringenin for …
Number of citations: 172 www.sciencedirect.com
RH Moghaddam, Z Samimi, SZ Moradi, PJ Little… - European Journal of …, 2020 - Elsevier
… roles of naringin and naringenin and their mechanisms … naringenin in cardiovascular disease, which may be beneficial for further research and for the design of naringin and naringenin …
Number of citations: 109 www.sciencedirect.com

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